N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide
Overview
Description
N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methyl group at the 6-position and a benzenesulfonamide moiety substituted with a trifluoromethoxy group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-methylpyridine, undergoes nitration to introduce a nitro group at the 2-position, followed by reduction to yield 6-methyl-2-aminopyridine.
Sulfonamide Formation: The 6-methyl-2-aminopyridine is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe to study enzyme activity.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the sulfonamide group may mimic natural substrates or inhibitors, while the trifluoromethoxy group enhances binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)benzenesulfonamide: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(trifluoromethoxy)benzenesulfonamide: Lacks the pyridine ring, affecting its binding interactions and applications.
N-(2-pyridyl)-4-(trifluoromethoxy)benzenesulfonamide: Similar structure but with the pyridine ring unsubstituted, leading to variations in reactivity and binding.
Uniqueness
N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the methyl-substituted pyridine ring and the trifluoromethoxy-substituted benzenesulfonamide moiety allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(trifluoromethoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-9-3-2-4-12(17-9)18-22(19,20)11-7-5-10(6-8-11)21-13(14,15)16/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDERVOUFODAPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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